4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile
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Overview
Description
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is a compound that features a triazole ring and a benzonitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile groupThis reaction is catalyzed by copper(I) and proceeds under mild conditions, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
1,2,3-triazole hybrids with amine-ester functionality: Known for their antimicrobial activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Investigated for their biological activities.
Uniqueness
4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is unique due to its specific combination of a triazole ring and a benzonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-[(4-aminotriazol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)7-15-13-6-10(12)14-15/h1-4,6H,7H2,(H2,12,14) |
InChI Key |
BGIFPGICPKZDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2N=CC(=N2)N)C#N |
Origin of Product |
United States |
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